molecular formula C33H37B2NO5 B13106272 (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13106272
M. Wt: 549.3 g/mol
InChI Key: MCZUECLEAROOAI-LJAQVGFWSA-N
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Description

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that features a unique structure combining phenyl, dioxaborolane, and oxazinoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include boronic acids, pinacol, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C33H37B2NO5

Molecular Weight

549.3 g/mol

IUPAC Name

(6S)-6-phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C33H37B2NO5/c1-30(2)31(3,4)39-34(38-30)23-15-17-26-22(18-23)19-27-25-16-14-24(35-40-32(5,6)33(7,8)41-35)20-28(25)37-29(36(26)27)21-12-10-9-11-13-21/h9-20,29H,1-8H3/t29-/m0/s1

InChI Key

MCZUECLEAROOAI-LJAQVGFWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](OC5=C(C4=C3)C=CC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C=CC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7

Origin of Product

United States

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